molecular formula C8H6N4O4S2 B078182 5-uracilyl disulfide CAS No. 10320-87-3

5-uracilyl disulfide

Cat. No.: B078182
CAS No.: 10320-87-3
M. Wt: 286.3 g/mol
InChI Key: QJVBBTQJGKITKK-UHFFFAOYSA-N
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Description

5,5’-Dithiodiuracil: is a sulfur-containing derivative of uracil, a pyrimidine nucleobase It is characterized by the presence of a disulfide bond linking two uracil molecules at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Dithiodiuracil typically involves the oxidation of 5-mercaptouracil. One common method includes the use of oxidizing agents such as hydrogen peroxide or iodine in an aqueous or organic solvent. The reaction conditions often require controlled temperatures and pH to ensure the formation of the disulfide bond without over-oxidation.

Industrial Production Methods: While specific industrial production methods for 5,5’-Dithiodiuracil are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 5,5’-Dithiodiuracil undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfonic acids.

    Reduction: The disulfide bond can be reduced to yield 5-mercaptouracil.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the uracil ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.

    Reduction: Reducing agents such as dithiothreitol or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: 5-Mercaptouracil.

    Substitution: Various substituted uracil derivatives.

Scientific Research Applications

Chemistry: 5,5’-Dithiodiuracil is used as a building block in the synthesis of more complex molecules. Its unique disulfide bond makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 5,5’-Dithiodiuracil can be used to study the effects of disulfide bonds in nucleic acids and proteins. It serves as a model compound for understanding redox reactions in biological systems.

Medicine: Potential applications in medicine include the development of novel therapeutic agents. The disulfide bond in 5,5’-Dithiodiuracil can be exploited for targeted drug delivery systems, where the bond is cleaved in the reductive environment of cancer cells.

Industry: In the industrial sector, 5,5’-Dithiodiuracil can be used in the development of new materials with specific redox properties. It may also find applications in the production of sensors and catalysts.

Mechanism of Action

The mechanism of action of 5,5’-Dithiodiuracil involves its ability to undergo redox reactions. The disulfide bond can be cleaved under reductive conditions, releasing two molecules of 5-mercaptouracil. This redox activity can influence various biochemical pathways, particularly those involving thiol-disulfide exchange reactions. The molecular targets and pathways involved include enzymes and proteins that interact with disulfide bonds, such as thioredoxin and glutaredoxin systems.

Comparison with Similar Compounds

    5-Mercaptouracil: A precursor to 5,5’-Dithiodiuracil, lacking the disulfide bond.

    5-Fluorouracil: A fluorinated derivative of uracil used in cancer treatment.

    5-Iodouracil: An iodinated derivative used in nucleic acid research.

Uniqueness: 5,5’-Dithiodiuracil is unique due to its disulfide bond, which imparts distinct redox properties. Unlike its analogs, it can participate in reversible redox reactions, making it valuable in both chemical and biological research. Its ability to form and break disulfide bonds under specific conditions sets it apart from other uracil derivatives.

Properties

CAS No.

10320-87-3

Molecular Formula

C8H6N4O4S2

Molecular Weight

286.3 g/mol

IUPAC Name

5-[(2,4-dioxo-1H-pyrimidin-5-yl)disulfanyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C8H6N4O4S2/c13-5-3(1-9-7(15)11-5)17-18-4-2-10-8(16)12-6(4)14/h1-2H,(H2,9,11,13,15)(H2,10,12,14,16)

InChI Key

QJVBBTQJGKITKK-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC(=O)N1)SSC2=CNC(=O)NC2=O

Canonical SMILES

C1=C(C(=O)NC(=O)N1)SSC2=CNC(=O)NC2=O

Key on ui other cas no.

10320-87-3

Origin of Product

United States

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